Pentachlorofluoroethane
Overview
Description
Pentachlorofluoroethane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to understanding the synthesis and properties of chlorofluorocarbons like pentachlorofluoroethane. For instance, the use of niobium pentachloride as a Lewis acid in Friedel–Crafts reactions suggests potential pathways for chlorination or fluorination in the synthesis of complex organohalides .
Synthesis Analysis
The synthesis of complex halogenated compounds can involve Lewis acids like niobium pentachloride, which is shown to facilitate Friedel–Crafts hydroxyalkylation with arenes . This method could hypothetically be adapted for the synthesis of pentachlorofluoroethane by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of pentafluorophenyl derivatives via a pertrifluoromethylation route using (trifluoromethyl)copper species indicates a potential strategy for introducing fluorine atoms into organic molecules .
Molecular Structure Analysis
While the molecular structure of pentachlorofluoroethane is not directly analyzed in the provided papers, the structural analysis of related compounds, such as pentafluorophenyl derivatives, reveals significant distortion of the aromatic rings due to steric crowding . This information could be extrapolated to suggest that pentachlorofluoroethane may also exhibit structural distortions due to the presence of multiple chlorine and fluorine atoms.
Chemical Reactions Analysis
The papers do not specifically address the chemical reactions of pentachlorofluoroethane, but they do provide insights into the reactivity of halogenated compounds. For example, the reactivity of pentafluorophenyl derivatives in the formation of stable carbenes and radical species suggests that pentachlorofluoroethane may also participate in unique chemical reactions due to the presence of electron-withdrawing fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentachlorofluoroethane are not detailed in the provided papers. However, the synthesis of poly(pentafluorophenylmethylsiloxane) and its characterization, including molecular weight determination, hints at the potential properties of fluorinated polymers, which could be relevant when considering the properties of pentachlorofluoroethane, such as permeability and surface activity .
Scientific Research Applications
Environmental Impact and Recovery Methods : A study highlights the use of Hydrochlorofluorocarbons (HCFCs), including CFC-115, as interim replacements for chlorofluorocarbons (CFCs). These substances are crucial due to their lower potential for ozone depletion and global warming. The research also delves into the adsorption technology for recovering these HCFCs, using carbon-based or zeolite-based adsorbents, thus emphasizing their environmental impact and recovery methods (Tsai, 2002).
Industrial Applications in Organic Rankine Cycles : In another study, the properties of various substances, including CFC-115, are analyzed for their use in Organic Rankine Cycles (ORC). This study provides insights into the selection of substances with optimal thermodynamic, thermal, and environmental properties for ORC systems, a significant aspect of industrial energy efficiency and environmental sustainability (Galashov, Tsibulskiy & Serova, 2016).
Extraction and Environmental Safety : Another research emphasizes the extraction of pentachlorophenol and dichlorodiphenyltrichloroethane from aqueous solutions using ionic liquids, a process that may involve substances like CFC-115. This study is significant in understanding the methods for environmental safety and pollution control (Pilli, Banerjee & Mohanty, 2012).
Toxicology and Carcinogenesis Studies : In the field of toxicology, studies have been conducted to understand the carcinogenic potential of substances like pentachlorophenol, which are structurally similar to CFC-115. These studies contribute to a broader understanding of the health impacts of such chemicals (McConnell, Huff, Hejtmancik, Peters & Persing, 1991).
Bioremediation Techniques : Research on bioremediation using immobilized Sphingomonas cells in a bioreactor system for degrading pentachlorophenol showcases the potential of biological methods in treating contaminated groundwater. This process could involve the use of chemicals like CFC-115 for environmental cleanup (Yang & Lee, 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,1,2,2-pentachloro-2-fluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl5F/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBWZDTYSQPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059869 | |
Record name | CFC-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorofluoroethane | |
CAS RN |
354-56-3 | |
Record name | 1,1,1,2,2-Pentachloro-2-fluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | CFC-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the infrared (IR) spectrum of Pentachlorofluoroethane?
A1: Investigating the IR spectrum of Pentachlorofluoroethane allows researchers to identify the characteristic vibrational frequencies of its constituent atoms and bonds []. This provides valuable information about the molecule's structure and its potential interactions with other molecules.
Q2: What new information did the research uncover about the IR spectrum of Pentachlorofluoroethane?
A2: The research expanded the understanding of Pentachlorofluoroethane's IR spectrum by identifying several previously unreported bands in the region of 25 to 40 µm []. This region typically corresponds to lower-energy vibrations and can offer insights into the molecule's bending and rotational modes.
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